molecular formula C14H15Cl2N B3024552 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride CAS No. 71058-85-0

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

Cat. No.: B3024552
CAS No.: 71058-85-0
M. Wt: 268.2 g/mol
InChI Key: PPKAWGXDZHGYHL-UHFFFAOYSA-N
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Description

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride (CAS: 1009306-59-5) is a tetrahydroacridine derivative with a chlorine atom at position 4 and a methyl group at position 7. Its molecular formula is C₁₄H₁₄ClN·HCl (molecular weight: 266.64 g/mol). This compound is structurally related to tacrine, a first-generation acetylcholinesterase (AChE) inhibitor, but modifications aim to improve pharmacological profiles .

Properties

IUPAC Name

4-chloro-9-methyl-1,2,3,4-tetrahydroacridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15;/h2-3,5,8,12H,4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKAWGXDZHGYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(C2=NC3=CC=CC=C13)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585814
Record name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71058-85-0
Record name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-methylcyclohexanone.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the acridine ring system. This is usually achieved through a condensation reaction under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride may involve:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Disease Treatment
4-Chloro-TAC has garnered attention for its potential therapeutic effects in treating neurodegenerative disorders such as Alzheimer's disease. Its primary mechanism involves the reversible inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is crucial for cognitive function and memory retention.

2. Cognitive Enhancement Studies
Research indicates that compounds like 4-Chloro-TAC can improve cognitive functions through modulation of cholinergic pathways. Studies have shown promising results in animal models, where administration of AChE inhibitors has led to improvements in memory tasks and overall cognitive performance.

Inhibition of Acetylcholinesterase
The compound acts as a reversible inhibitor of AChE, which plays a vital role in breaking down acetylcholine in the synapse. By inhibiting this enzyme, 4-Chloro-TAC increases the availability of acetylcholine, thereby enhancing cholinergic signaling. This mechanism underlies its potential use in treating conditions characterized by cholinergic deficits.

Case Study: Neuroprotection in Alzheimer's Models
A study conducted on transgenic mice models for Alzheimer's disease demonstrated that administration of 4-Chloro-TAC resulted in significant improvements in cognitive performance compared to control groups receiving no treatment. The treated group exhibited enhanced spatial memory retention and reduced amyloid plaque formation, suggesting a neuroprotective effect attributed to increased cholinergic signaling.

Clinical Implications
While preclinical studies show promise, further clinical trials are necessary to evaluate the safety and efficacy of 4-Chloro-TAC in human populations. Current research focuses on optimizing dosing regimens and understanding potential side effects associated with prolonged use .

Mechanism of Action

The mechanism of action of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Tetrahydroacridine Derivatives

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride 4-Cl, 9-CH₃ C₁₄H₁₄ClN·HCl 266.64 Not reported
Tacrine (THA) hydrochloride 9-NH₂ C₁₃H₁₄N₂·HCl 234.72 179–181
7-MEOTA (9-amino-7-methoxy) 7-OCH₃, 9-NH₂ C₁₃H₁₆N₂O 216.28 206–208
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine 7-CH₃, 9-Cl C₁₃H₁₃ClN 218.71 Not reported
9-Chloro-8-fluoro-7-methyl derivative 7-CH₃, 8-F, 9-Cl C₁₄H₁₃ClFN 249.71 Not reported

Key Observations :

  • Substituent Effects : The 4-Cl and 9-CH₃ groups in the target compound differentiate it from tacrine (9-NH₂) and 7-MEOTA (7-OCH₃). Chlorine at position 4 may enhance steric hindrance, affecting enzyme binding .
  • Melting Points : Tacrine derivatives with polar groups (e.g., NH₂) exhibit higher melting points (179–208°C) compared to halogenated analogs, where data are sparse .
Cholinesterase Inhibition
  • Tacrine (THA) : IC₅₀ values of 0.25 µM (AChE) and 0.06 µM (BuChE), but withdrawn due to hepatotoxicity .
  • 7-MEOTA : Retains AChE inhibition (IC₅₀ ~1.5 µM) with reduced hepatotoxicity, making it a safer candidate .
  • 4-Chloro-9-methyl analog: No direct IC₅₀ data available, but chloro substituents are hypothesized to enhance lipophilicity and blood-brain barrier penetration compared to tacrine .

Biological Activity

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride (4-Cl-9-Me-THA) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article delves into its biological activity, focusing on its mechanism of action, effects on cholinergic neurotransmission, and relevant research findings.

4-Cl-9-Me-THA is a derivative of acridine with the molecular formula C14H14ClNHClC_{14}H_{14}ClN\cdot HCl and a molecular weight of approximately 268.18 g/mol. The compound primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, 4-Cl-9-Me-THA increases acetylcholine levels, thereby enhancing cholinergic neurotransmission which is critical for cognitive functions such as memory and learning .

Inhibition of Acetylcholinesterase

The primary biological activity of 4-Cl-9-Me-THA is its ability to inhibit AChE. This property has been extensively studied in various experimental models:

  • In vitro studies have demonstrated that 4-Cl-9-Me-THA exhibits significant AChE inhibitory activity, with IC50 values indicating effective concentrations needed to inhibit half of the enzyme activity .
  • Molecular modeling studies suggest that the compound interacts with both the catalytic active site (CAS) and a peripheral anionic site (PAS) of AChE, leading to mixed-type inhibition .

Neuroprotective Effects

Research indicates that 4-Cl-9-Me-THA may possess neuroprotective properties:

  • In cellular models of oxidative stress, such as PC12 cells exposed to hydrogen peroxide, 4-Cl-9-Me-THA has shown protective effects comparable to known neuroprotective agents .

Case Studies and Experimental Data

Several case studies have highlighted the potential benefits of 4-Cl-9-Me-THA:

  • Study on Cognitive Function : In animal models mimicking Alzheimer's disease, administration of 4-Cl-9-Me-THA resulted in improved memory retention and cognitive performance compared to controls .
  • Cell Viability Assays : The compound was evaluated for cytotoxicity against human lung adenocarcinoma cells, demonstrating selective inhibition without significant toxicity at therapeutic concentrations .

Comparative Analysis with Other Compounds

To understand the uniqueness of 4-Cl-9-Me-THA, it is helpful to compare it with structurally related compounds:

Compound NameMolecular FormulaAChE Inhibition Profile
9-Chloro-1,2,3,4-tetrahydroacridineC14H14ClNDifferent biological activity profile
TacrineC13H12N2OKnown AChE inhibitor; higher hepatotoxicity
DonepezilC24H29N3O3Selective AChE inhibitor; fewer side effects

The structural modifications in 4-Cl-9-Me-THA enhance its ability to inhibit AChE effectively while also providing a scaffold for further chemical modifications aimed at improving therapeutic efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tetrahydroacridine derivatives typically involves cyclization of anthranilic acid derivatives with cyclohexanone under acidic conditions. For chloro-substituted analogs like this compound, chlorination steps using POCl₃ or SOCl₂ are critical. Optimization can be achieved via kinetic monitoring (e.g., TLC or HPLC) to track intermediate formation and adjust stoichiometry, temperature (e.g., 80–100°C), and reaction time. Tacrine-based intermediates (e.g., 6,9-dichloro derivatives) often serve as precursors, requiring careful purification via column chromatography to isolate the target compound .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight (e.g., 261.71 g/mol, as seen in analogous acridine derivatives) and structural assignments. Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm). X-ray crystallography can resolve stereochemical ambiguities, while elemental analysis validates stoichiometric ratios of C, H, N, and Cl. PubChem and CAS databases provide reference spectral data for cross-validation .

Advanced Research Questions

Q. How can computational models predict the binding affinity of this compound to acetylcholinesterase (AChE) and its potential as a multifunctional neuroprotectant?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions between the compound and AChE’s catalytic site (e.g., Trp86, Phe338). Tacrine hybrids with chloro and methyl substituents exhibit enhanced π-π stacking and hydrophobic interactions. In silico ADMET predictions (e.g., SwissADME) should assess blood-brain barrier permeability. Concurrently, evaluate radical scavenging activity via DPPH/ABTS assays and amyloid-β aggregation inhibition using Thioflavin T fluorescence .

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for tetrahydroacridine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., AChE inhibition) may arise from assay conditions (pH, temperature) or enzyme sources (human vs. electric eel). Standardize protocols using recombinant human AChE and include positive controls (e.g., donepezil). For amyloid-β studies, use well-characterized Aβ₁–₄₂ peptides and atomic force microscopy (AFM) to quantify fibril morphology. Cross-validate findings via orthogonal methods (e.g., SPR for binding kinetics) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Systematically modify substituents at positions 4 (Cl) and 9 (CH₃) to assess impacts on solubility and metabolic stability. Introduce polar groups (e.g., -OH, -COOH) to enhance aqueous solubility, monitored via shake-flask solubility assays. Assess hepatic microsomal stability (e.g., rat liver microsomes) and CYP450 inhibition potential. In vivo pharmacokinetic studies in rodents (e.g., Cₘₐₓ, t₁/₂) should follow OECD guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride
Reactant of Route 2
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.